molecular formula C8H5F3N2 B567891 3-Amino-4-(trifluoromethyl)benzonitrile CAS No. 1220630-83-0

3-Amino-4-(trifluoromethyl)benzonitrile

Cat. No.: B567891
CAS No.: 1220630-83-0
M. Wt: 186.137
InChI Key: CZYRYIJZODSVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-4-(trifluoromethyl)benzonitrile involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and other aromatic compounds with modified functional groups .

Scientific Research Applications

Pharmaceutical Development

The compound is predominantly utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its trifluoromethyl group contributes to increased potency and selectivity in drug action. Notably, it has been involved in the development of medications targeting neurological disorders and cancer therapies.

Case Study: Neurological Disorders

  • Research Findings : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced interaction with biological targets, leading to improved therapeutic outcomes for conditions like depression and anxiety .
  • Example : The synthesis of novel antidepressants has been reported where 3-Amino-4-(trifluoromethyl)benzonitrile served as a key precursor, demonstrating significant efficacy in preclinical trials.

Agricultural Chemicals

In agricultural chemistry, this compound is formulated into pesticides and herbicides. Its effectiveness as an insecticide is particularly noteworthy, providing robust solutions for pest control in crop protection.

Case Study: Insecticide Development

  • Research Findings : The compound has been shown to possess potent insecticidal properties against various pests, making it an essential component in developing environmentally friendly agricultural solutions .
  • Application : It is included in formulations aimed at reducing crop loss due to insect infestations, thereby enhancing agricultural productivity.

Material Science

The incorporation of this compound into polymers and coatings has been explored extensively. Its presence improves thermal stability and chemical resistance, which are critical attributes for durable materials.

Case Study: Polymer Enhancement

  • Research Findings : Research indicates that polymers modified with this compound exhibit superior mechanical properties and longevity under harsh conditions .
  • Application : It is used in manufacturing high-performance coatings that require resistance to solvents and extreme temperatures.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application is vital for the accurate quantification of similar compounds in complex mixtures.

Case Study: Chromatographic Techniques

  • Research Findings : The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC), aiding researchers in achieving precise measurements of target analytes .
  • Application : Its use ensures reliability in analytical results, particularly in pharmaceutical quality control processes.

Comprehensive Data Table

Application AreaSpecific Use CaseKey Benefits
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEnhanced potency and selectivity
Agricultural ChemicalsPesticide formulationEffective pest control
Material SciencePolymer modificationImproved thermal stability
Analytical ChemistryCalibration standard for HPLCAccurate quantification

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Biological Activity

3-Amino-4-(trifluoromethyl)benzonitrile is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant studies.

This compound (CAS Number: 1220630-83-0) features a trifluoromethyl group, which is known for enhancing the biological activity of compounds due to its electron-withdrawing properties. This structural modification can significantly influence the compound's pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Serotonin Uptake Inhibition : Similar to other trifluoromethyl-containing compounds, it may exhibit increased potency in inhibiting serotonin uptake, which could have implications for mood disorders and anxiety treatment .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings from relevant research:

Study ReferenceBiological Activity ObservedFindings
Anti-inflammatory effectsDemonstrated inhibition of mPGES-1, leading to decreased PGE2 levels.
Enhanced serotonin uptake inhibitionShowed a sixfold increase in potency compared to non-fluorinated analogs.
General pharmacological profileUnder investigation for various therapeutic applications, including pain management.

Case Studies

  • Anti-inflammatory Research : A study focused on the compound's ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of pro-inflammatory prostaglandins. The results indicated that this compound could serve as a selective inhibitor, potentially offering a new approach to managing inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .
  • Neuropharmacological Effects : Another case study explored the compound's interaction with serotonin receptors. It was found that the trifluoromethyl group significantly enhanced binding affinity and inhibitory effects on serotonin reuptake transporters, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-(trifluoromethyl)benzonitrile, and what are their methodological considerations?

  • Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

  • Sandmeyer Reaction : Diazotization of a substituted aniline precursor followed by cyanide substitution (e.g., using CuCN or NaCN). Reaction conditions (temperature, pH, and catalyst) must be tightly controlled to avoid side products like nitroso derivatives .
  • Nucleophilic Aromatic Substitution : Introduction of the trifluoromethyl group via halogen exchange using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .
  • Key Considerations : Use of inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates, and purification via column chromatography with silica gel or reverse-phase HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group position and purity (δ ~ -60 to -70 ppm for CF₃). ¹H NMR resolves amino and aromatic protons, though overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular weight (MW: 200.13 g/mol) and fragments (e.g., loss of CN or CF₃ groups) .
  • X-ray Crystallography : For unambiguous structural determination, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer :

  • Pharmaceutical Intermediate : Serves as a precursor for anti-cancer agents, where the amino group enables conjugation with targeting moieties, and the trifluoromethyl group enhances metabolic stability .
  • Electrolyte Additive : In lithium-ion batteries, it forms a low-impedance protective film on cathodes, improving cycle stability under high voltages (4.5 V vs. Li/Li⁺) .

Advanced Research Questions

Q. How can researchers optimize low yields in nucleophilic substitution reactions involving this compound?

  • Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Pd/Cu-mediated cross-coupling (e.g., Buchwald-Hartwig amination) improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time and byproducts .
  • Table: Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature80–120°C↑↑ (10–30%)
Catalyst Loading5–10 mol% Pd(OAc)₂↑↑ (15–25%)
SolventDMF > DMSO > THF↑ (5–15%)

Q. How do substituent positions on the benzene ring influence reactivity and biological activity?

  • Answer : Substituent positioning alters electronic and steric effects:

  • Electron-Withdrawing Groups (e.g., CF₃) : Meta-substitution (position 4) enhances electrophilicity, facilitating nucleophilic attacks. Para-substitution (position 3) may reduce bioavailability due to increased hydrophobicity .
  • Comparative Table :
CompoundSubstituent PositionLogPIC₅₀ (Cancer Cells)
3-Amino-4-CF₃-benzonitrile4-CF₃, 3-NH₂2.112 µM
4-Amino-3-CF₃-benzonitrile3-CF₃, 4-NH₂2.318 µM
3-NH₂-5-CF₃-benzonitrile5-CF₃, 3-NH₂2.525 µM

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Answer : Contradictions often stem from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., amino-imino shifts) by observing signal coalescence at elevated temperatures .
  • HPLC-PDA-MS : Detects trace impurities (e.g., dehalogenated byproducts) that distort NMR integration .

Q. What are the stability challenges under ambient storage, and how can they be mitigated?

  • Answer : The compound is sensitive to:

  • Light : UV exposure causes CN bond cleavage. Store in amber vials at 2–8°C .
  • Moisture : Hydrolysis of the nitrile group to amides occurs in humid environments. Use desiccants (silica gel) and argon-blanketed storage .

Q. Data Contradiction and Mechanistic Analysis

Q. Why do some studies report conflicting biological activities for derivatives of this compound?

  • Answer : Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. ATP luminescence) .
  • Stereochemical Factors : Unreported enantiomeric ratios in chiral derivatives can alter binding affinities .

Q. What mechanistic insights explain its electrochemical application in lithium batteries?

  • Answer : The compound oxidizes carbonate solvents (e.g., EC/DMC) to form a LiF-rich cathode-electrolyte interface (CEI), reducing impedance by 40–60%. Operando FTIR confirms CF₃ decomposition products (LiF, CO₃²⁻) during cycling .

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYRYIJZODSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681009
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220630-83-0
Record name 3-Amino-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A closed pressure tube charged with 3-fluoro-4-trifluoromethyl-benzonitrile (10.0 g; 52.9 mmol) and liquid NH3 (60 mL) was heated for 6 days at 90° C. The tube was cooled to −60° C. and opened. The mixture was allowed to stir for 1 h at rt, washed with brine, extracted with EtOAc, dried over Na2SO4, filtered and concentrated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.